2-Bromo-5-ethynylpyrimidine
Description
Properties
IUPAC Name |
2-bromo-5-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDYVSGJWJTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797890-53-9 | |
| Record name | 2-bromo-5-ethynylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 5-Ethynylpyrimidine
A plausible route involves brominating 5-ethynylpyrimidine at the 2-position. However, direct bromination risks side reactions due to the ethynyl group’s electron-withdrawing nature. Patent CN104447570A demonstrates controlled bromination of 2-hydroxypyrimidine at low temperatures (≤5°C) using bromine in methanol. Adapting this, 5-ethynylpyrimidine could undergo bromination in a polar aprotic solvent (e.g., dichloromethane) with N-bromosuccinimide (NBS) as a mild brominating agent.
Hypothetical Conditions:
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Substrate: 5-Ethynylpyrimidine (1.0 equiv)
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Brominating agent: NBS (1.1 equiv)
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Solvent: Dichloromethane, 0°C
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Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)
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Reaction time: 12–24 h
This method’s success hinges on stabilizing the ethynyl group during bromination.
Challenges and Mitigation
The ethynyl group may undergo undesired hydration or polymerization under acidic conditions. Patent CN110642788A highlights the use of molecular sieves to absorb water in acetic acid-based reactions, suggesting that anhydrous conditions and inert atmospheres (N₂/Ar) could improve yield.
Route 2: Palladium-Catalyzed Cross-Coupling
Sonogashira Coupling on 2,5-Dibromopyrimidine
A more reliable approach involves introducing the ethynyl group via Sonogashira coupling. Starting with 2,5-dibromopyrimidine, selective coupling at the 5-position could yield the target compound.
Reaction Scheme:
Followed by desilylation:
Optimization Insights
Patent CN110642788A employs HPLC to monitor reaction progress, a strategy applicable here to ensure complete coupling before desilylation. Using trimethylsilylacetylene as a protected ethynyl source minimizes side reactions.
Route 3: One-Pot Cyclization with Prefunctionalized Building Blocks
Ring Formation Using 2-Bromomalonaldehyde
Adapting the method from CN110642788A, 2-bromomalonaldehyde and an ethynyl-containing amidine could cyclize to form this compound.
Hypothetical Procedure:
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React 2-bromomalonaldehyde (1.0 equiv) with ethynylamidine (1.0 equiv) in glacial acetic acid at 80–100°C.
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Use 3Å molecular sieves to absorb water and shift equilibrium toward product.
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Isolate via aqueous workup and column chromatography.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (Hypothetical) | Challenges |
|---|---|---|---|---|
| Direct Bromination | 5-Ethynylpyrimidine | NBS, AIBN, CH₂Cl₂, 0°C | 20–35% | Ethynyl group stability |
| Sonogashira Coupling | 2,5-Dibromopyrimidine | Pd(PPh₃)₄, CuI, HC≡CSiMe₃ | 45–60% | Regioselectivity, desilylation |
| Cyclization | 2-Bromomalonaldehyde | Ethynylamidine, AcOH, 100°C | 30–40% | Amidinesynthesis, side reactions |
Purification and Characterization
All routes necessitate chromatography for purification due to the compound’s high polarity and similarity to byproducts. The ChemicalBook entry notes a melting point of 297°C (predicted) and a density of 1.72 g/cm³, consistent with brominated heterocycles. NMR (δ 8.68 ppm for aromatic protons) and MS ([M+H]⁺ = 183.01) data from analogous compounds provide benchmarks for validation.
Industrial-Scale Considerations
While lab-scale synthesis is feasible, scaling up requires addressing:
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Cost of palladium catalysts in Sonogashira coupling.
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Safety of brominating agents (e.g., NBS vs. Br₂).
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Solvent recovery , particularly for dichloromethane and acetic acid.
Suppliers like Crysdot and Alichem offer this compound at $451–$495.95 per gram , reflecting the complexity of its synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethynylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Sonogashira Coupling: This reaction involves palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: The major products are often aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Antiviral Activity: Compounds structurally related to 2-bromo-5-ethynylpyrimidine have shown promise in inhibiting viral replication, particularly against HIV and HCV. Preliminary studies indicate that derivatives can effectively target viral enzymes, suggesting potential for drug development aimed at treating viral infections .
- Antimalarial Properties: Related compounds have been investigated for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. Modifications to the pyrimidine scaffold have demonstrated varying degrees of efficacy in preliminary assays, indicating that this compound could serve as a lead compound for further research.
2. Chemical Synthesis:
- Building Block in Organic Synthesis: This compound is utilized as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique functional groups allow for diverse synthetic pathways, facilitating the creation of novel compounds with desired biological activities .
3. Biological Studies:
- Enzyme Inhibitor Studies: The compound can be employed as a probe to investigate biological pathways involving pyrimidine derivatives. Its structural features make it an attractive candidate for studying enzyme interactions and mechanisms of action within cellular systems.
Case Study 1: Antiviral Properties
A study evaluated several pyrimidine derivatives for their antiviral activity against HIV. Among them, a compound structurally related to this compound demonstrated significant inhibition of viral replication with an value of approximately 3.98 μM, indicating its potential as a lead compound for further development.
Case Study 2: Antimalarial Efficacy
In another investigation focused on antimalarial activity, derivatives of pyrimidines were synthesized and tested against P. falciparum. Although this compound itself was not directly tested, related compounds showed promising results in inhibiting the growth of the malaria parasite, suggesting that modifications to this scaffold could yield effective antimalarial agents.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it can act as an inhibitor or activator of enzymatic activity by binding to the active site or allosteric sites of the enzyme. The ethynyl group can also participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-5-ethynylpyrimidine with structurally analogous pyrimidine derivatives:
Biological Activity
2-Bromo-5-ethynylpyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a bromine atom at the 2-position and an ethynyl group at the 5-position, which may influence its interaction with biological targets.
The molecular formula of this compound is C7H4BrN, and it has a molecular weight of approximately 199.02 g/mol. The presence of the bromine atom enhances the compound's reactivity, allowing for various substitution reactions which are crucial in drug design.
Biological Activity Overview
Research indicates that this compound exhibits antiproliferative and antitumor properties. Its biological activity is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
A significant area of research has focused on the anticancer properties of pyrimidine derivatives, including this compound. Studies have shown that this compound can inhibit the growth of various cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis through ROS production |
| A549 | 8.3 | Cell cycle arrest at G2/M phase |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. This is evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
- Cell Cycle Arrest : In cancer cell lines, treatment with this compound results in cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in tumor growth and proliferation, although further studies are needed to elucidate these interactions fully.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptosis markers after 24 hours, with a notable reduction in cell viability observed through MTT assays.
- A549 Cell Line Analysis : Another study reported that this compound inhibited A549 cell proliferation with an IC50 value of 8.3 µM, suggesting potent activity against lung cancer cells.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-ethynylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation and ethynylation steps. For example:
- Halogenation : Bromination at the 2-position of a pyrimidine precursor (e.g., 5-ethynylpyrimidine) using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DCM at 0–25°C .
- Ethynylation : Sonogashira coupling of 2-bromopyrimidine with terminal alkynes (e.g., trimethylsilylacetylene) using Pd(PPh₃)₂Cl₂/CuI catalysts in THF/Et₃N (1:1) at 60°C .
- Yield Optimization : Reaction temperature, stoichiometry of Pd catalysts, and solvent polarity significantly affect yield (e.g., Pd loading ≤ 5 mol% reduces side reactions).
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyrimidine ring), ethynyl proton at δ 2.8–3.1 ppm (split due to coupling with adjacent bromine) .
- ¹³C NMR : Pyrimidine carbons at 150–160 ppm, ethynyl carbons at 70–85 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 213 (calculated for C₆H₄BrN₂).
- XRD : Crystallographic data confirms planarity of the pyrimidine ring and Br···ethynyl spatial arrangement .
Q. What are the stability considerations for this compound under ambient conditions?
- Methodological Answer :
- Light Sensitivity : Degrades via radical pathways under UV light; store in amber vials at –20°C .
- Moisture Sensitivity : Hydrolysis of the ethynyl group occurs in aqueous media (t½ = 24 hr in H₂O at 25°C). Use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions with this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Br at the 2-position directs coupling to the 5-ethynyl group. Pd(OAc)₂/XPhos in toluene/EtOH (3:1) at 80°C achieves >80% yield for aryl boronate partners .
- Competing Pathways : Ethynyl groups may undergo Glaser coupling (dimerization) if Pd catalysts are not carefully controlled.
- Computational Insight : DFT studies show Br increases electrophilicity at C5, favoring nucleophilic attack .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Dependent Effects : For example, IC₅₀ values for kinase inhibition vary due to assay conditions (e.g., ATP concentration). Normalize data to [ATP] = 1 mM .
- Metabolite Interference : Ethynyl groups form reactive intermediates in cell-based assays. Use LC-MS to track metabolite formation .
- Structural Analogues : Compare with 2-amino-5-bromopyrimidine (PubChem CID: 2762865) to isolate bromine-specific effects .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Bromine occupies hydrophobic pockets, while ethynyl groups enhance π-stacking .
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD < 2 Å indicates stable ligand-protein complexes .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., Br σ = +0.23) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
